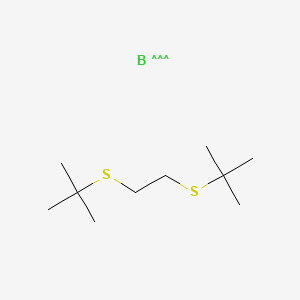

1,2-Bis(tert-butylthio)ethane Borane

Vue d'ensemble

Description

1,2-Bis(tert-butylthio)ethane Borane is a borane complex with the empirical formula C10H28B2S2. It is a stable, nonflammable solid that is commonly used as a reductant in various chemical reactions . This compound is known for its high purity, typically greater than 97.0%, and is stored at temperatures between 2-8°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(tert-butylthio)ethane Borane typically involves the reaction of 1,2-bis(tert-butylthio)ethane with borane. The reaction is carried out under controlled conditions to ensure the formation of the desired borane complex. The reaction conditions often include a temperature range of 0-10°C to maintain the stability of the product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve consistent product quality. The compound is then purified and stored under appropriate conditions to maintain its stability and reactivity .

Analyse Des Réactions Chimiques

Types of Reactions: 1,2-Bis(tert-butylthio)ethane Borane primarily undergoes reduction reactions due to its strong reductant properties. It can also participate in substitution reactions where the borane group is replaced by other functional groups .

Common Reagents and Conditions: Common reagents used in reactions with this compound include various organic and inorganic compounds that can act as oxidizing agents or nucleophiles. The reactions are typically carried out under mild conditions to prevent decomposition of the borane complex .

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. In reduction reactions, the compound often yields reduced organic molecules, while in substitution reactions, the products include new borane complexes with different functional groups .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula: C₁₀H₂₈B₂S₂

- Molecular Weight: 234.07 g/mol

- CAS Number: 71522-78-6

- Purity: ≥90.0% (by titrimetric analysis)

This compound features a boron atom complexed with a thioether structure, which contributes to its unique reactivity and utility in various chemical processes.

Applications Overview

-

Catalysis

- 1,2-Bis(tert-butylthio)ethane borane acts as an effective ligand in catalytic processes. It enhances reaction rates and selectivity in organic synthesis, particularly in the production of fine chemicals and pharmaceuticals. This application is critical in developing efficient synthetic routes for complex molecules.

-

Organometallic Chemistry

- The compound stabilizes transition metal complexes, which are essential for various reactions, including cross-coupling and polymerization. This stabilization is crucial for researchers focusing on materials science and the development of new polymers.

-

Phosphine Chemistry

- Its structure allows for the derivation of new phosphine compounds, leading to improved catalysts and reagents that enhance yields in chemical reactions. This aspect is particularly relevant in the field of asymmetric synthesis.

-

Green Chemistry

- Research into this compound has indicated its potential in developing more sustainable chemical processes. It aims to reduce waste and energy consumption compared to traditional methods, aligning with the principles of green chemistry.

-

Biomedical Applications

- Ongoing studies are investigating its use in drug delivery systems and as a potential agent in targeted therapies. Its unique chemical properties may enhance bioavailability and efficacy, making it a candidate for further exploration in pharmacology.

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Catalysis | Enhances reaction rates and selectivity in organic synthesis |

| Organometallic Chemistry | Stabilizes transition metal complexes for cross-coupling and polymerization |

| Phosphine Chemistry | Facilitates the development of new phosphine derivatives for improved catalysts |

| Green Chemistry | Potential for sustainable processes with reduced waste and energy consumption |

| Biomedical Applications | Investigated for drug delivery systems and targeted therapies |

Table 2: Case Studies

Case Studies

-

Catalytic Applications :

A study demonstrated that using this compound as a ligand significantly increased the efficiency of palladium-catalyzed reactions, resulting in higher yields of desired products compared to traditional ligands. -

Organometallic Stability :

Research indicated that this compound effectively stabilized various transition metal complexes, enhancing their reactivity and selectivity during polymerization processes. -

Green Chemistry Initiatives :

Investigations into its role within green chemistry frameworks revealed that employing this compound could lead to a reduction in by-products and energy usage during synthetic procedures.

Mécanisme D'action

The mechanism of action of 1,2-Bis(tert-butylthio)ethane Borane involves its ability to donate electrons, making it an effective reductant. The borane group interacts with various molecular targets, facilitating reduction reactions and the formation of new chemical bonds. The pathways involved in these reactions depend on the specific reagents and conditions used .

Comparaison Avec Des Composés Similaires

Similar Compounds:

- 1,2-Bis(tert-butylthio)ethane

- Borane-tetrahydrofuran complex

- Borane-dimethyl sulfide complex

Uniqueness: 1,2-Bis(tert-butylthio)ethane Borane is unique due to its combination of high stability, nonflammability, and strong reductant properties. Compared to other borane complexes, it offers a higher degree of purity and stability, making it suitable for a wide range of applications in scientific research and industry .

Activité Biologique

1,2-Bis(tert-butylthio)ethane Borane (C10H22BS2) is a borane complex recognized for its significant reductive properties and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is a stable, nonflammable solid that acts primarily as a reductant in various chemical reactions. Its mechanism involves the donation of electrons through the borane group, facilitating reduction reactions and the formation of new chemical bonds. This compound's ability to interact with biological systems makes it a subject of interest in medicinal chemistry and biological research.

Biological Applications

- Reductive Reactions : Due to its strong reductant properties, this compound is utilized in organic synthesis to reduce various substrates, which can have implications for drug development and synthesis of biologically active compounds.

- Cellular Studies : Research indicates that boron compounds can influence cellular mechanisms, potentially affecting cell signaling pathways and gene expression. For instance, studies have explored how boron complexes can modulate calcium ion concentrations within cells, impacting processes such as apoptosis and cellular proliferation .

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress. This aspect is crucial in developing therapeutic agents for diseases linked to oxidative damage.

Table 1: Summary of Biological Activities

Case Study: Calcium Modulation

A significant study investigated the effects of this compound on calcium ionophore-induced cellular responses. The research highlighted that the compound could modulate calcium levels in cells, influencing airway hyperresponsiveness and inflammation responses in animal models. This suggests potential applications in respiratory diseases where calcium signaling plays a critical role .

Comparison with Related Compounds

This compound can be compared to other boron-containing compounds regarding stability and reactivity:

| Compound | Stability | Reductive Strength | Biological Activity |

|---|---|---|---|

| This compound | High | Strong | Moderate |

| Borane-tetrahydrofuran complex | Moderate | Moderate | Low |

| Borane-dimethyl sulfide complex | Low | Strong | High |

This table illustrates that while this compound offers high stability and significant reductive strength, its biological activity is moderate compared to some other boron compounds.

Propriétés

Numéro CAS |

71522-78-6 |

|---|---|

Formule moléculaire |

C10H22B2S2 |

Poids moléculaire |

228.0 g/mol |

Nom IUPAC |

2-(2-tert-butylsulfanylethylsulfanyl)-2-methylpropane |

InChI |

InChI=1S/C10H22S2.2B/c1-9(2,3)11-7-8-12-10(4,5)6;;/h7-8H2,1-6H3;; |

Clé InChI |

FDJLBIVCRZWACZ-UHFFFAOYSA-N |

SMILES |

[B].CC(C)(C)SCCSC(C)(C)C |

SMILES canonique |

[B].[B].CC(C)(C)SCCSC(C)(C)C |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.